molecular formula C12H11NO2 B2577815 4-Aminonaphthalen-1-yl acetate CAS No. 858186-27-3

4-Aminonaphthalen-1-yl acetate

Cat. No.: B2577815
CAS No.: 858186-27-3
M. Wt: 201.225
InChI Key: RQKMOUJASOVRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Aminonaphthalen-1-yl acetate” is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Scientific Research Applications

DNA Interaction and Drug Candidates

4-Aminonaphthalen-1-yl acetate derivatives have been explored in the synthesis of Schiff base ligands and their metal complexes. These synthesized compounds demonstrated significant DNA binding properties. For instance, a study found that ligands and copper complexes derived from these compounds showed DNA binding activity, suggesting potential as drug candidates (Kurt et al., 2020).

Antioxidant and Enzyme Inhibition

The antioxidant properties and enzyme inhibitory activities of this compound derivatives have been investigated. A study synthesized Schiff base ligand derivatives and their metal complexes, which exhibited selective inhibitory activities against xanthine oxidase, an enzyme associated with hyperuricemia and gout (Ikram et al., 2015).

Electroreductive Coupling

This compound derivatives have been utilized in electroreductive coupling studies. For instance, research demonstrated how the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds, followed by acid-catalyzed rearrangement, can lead to the formation of 4-Aminonaphthalen-1-ols, which are important for various chemical syntheses (Kise et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, this compound derivatives have been applied as reagents. For example, a study explored their use in high-performance liquid chromatography (HPLC) for the determination of aliphatic thiols, highlighting their effectiveness in analytical procedures (Gatti et al., 1990).

Electrochemical Sensing

These compounds have also found use in electrochemical sensing. A modified glassy carbon electrode using poly(4-amino-3-hydroxynaphthalene sulfonic acid) was prepared for the simultaneous determination of caffeine and paracetamol, demonstrating their potential in sensitive detection methods (Tefera et al., 2016).

Properties

IUPAC Name

(4-aminonaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKMOUJASOVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.